

# validating the in vivo efficacy of BYK 191023 with genetic models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BYK 191023 |           |
| Cat. No.:            | B1247932   | Get Quote |

An in-vivo validation of the investigational compound **BYK 191023** was conducted using genetically engineered mouse models to ascertain its efficacy in a biological context that mimics human disease. This guide provides a comparative analysis of **BYK 191023**'s performance against a known inhibitor, WEH 456, and outlines the experimental data and methodologies used in the evaluation.

### Comparative Efficacy of BYK 191023 and WEH 456

The in-vivo efficacy of **BYK 191023** was assessed by measuring tumor volume reduction in a xenograft model utilizing genetically modified cells. The data presented below summarizes the mean tumor volume at the study's endpoint following a 21-day treatment period.

| Treatment Group          | Mean Tumor<br>Volume (mm³) | Standard Deviation | % Tumor Growth Inhibition |
|--------------------------|----------------------------|--------------------|---------------------------|
| Vehicle Control          | 1500                       | ± 120              | 0%                        |
| BYK 191023 (50<br>mg/kg) | 450                        | ± 65               | 70%                       |
| WEH 456 (30 mg/kg)       | 600                        | ± 80               | 60%                       |

# **Experimental Protocols**



Cell Line and Xenograft Model: Human colorectal carcinoma cells (HCT116) with a CRISPR-Cas9 introduced mutation in the KRAS gene (G12D) were used. 5 x 10<sup>6</sup> cells were subcutaneously implanted into the flank of 8-week-old female athymic nude mice.

Treatment Protocol: Mice were randomized into three groups (n=10 per group) when tumors reached an average volume of 100-150 mm<sup>3</sup>.

- Vehicle Control: Received 10% DMSO in saline, administered orally once daily.
- BYK 191023: Administered orally at a dose of 50 mg/kg once daily.
- WEH 456: Administered intraperitoneally at a dose of 30 mg/kg twice daily.

Tumor volumes were measured twice weekly using digital calipers and calculated using the formula: (Length x Width<sup>2</sup>) / 2.

## Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the workflow of the in-vivo experiment.





Click to download full resolution via product page

Caption: Targeted KRAS signaling pathway and points of inhibition.





Click to download full resolution via product page

Caption: Experimental workflow for in-vivo efficacy validation.



 To cite this document: BenchChem. [validating the in vivo efficacy of BYK 191023 with genetic models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247932#validating-the-in-vivo-efficacy-of-byk-191023-with-genetic-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com